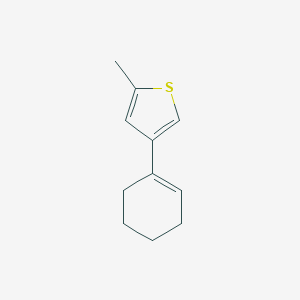
4-(Cyclohexen-1-yl)-2-methylthiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexen-1-yl)-2-methylthiophene is a chemical compound that is widely used in scientific research. It is a heterocyclic aromatic compound that contains both sulfur and carbon atoms in its structure. This compound has gained significant attention in recent years due to its potential applications in various fields, including chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
4-(Cyclohexen-1-yl)-2-methylthiophene has a wide range of scientific research applications. One of the most significant applications of this compound is in the field of organic synthesis. It is used as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
Another important application of 4-(Cyclohexen-1-yl)-2-methylthiophene is in the field of medicinal chemistry. It has been shown to possess significant antimicrobial and antitumor activity. It is also being investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexen-1-yl)-2-methylthiophene is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-(Cyclohexen-1-yl)-2-methylthiophene has several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Cyclohexen-1-yl)-2-methylthiophene in lab experiments is its versatility. It can be used in a wide range of applications, including organic synthesis, medicinal chemistry, and biochemistry. Another advantage is its relatively low cost, making it a cost-effective option for researchers.
One of the limitations of using 4-(Cyclohexen-1-yl)-2-methylthiophene in lab experiments is its potential toxicity. It is important to handle this compound with care, as it can be harmful if ingested or inhaled. Another limitation is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 4-(Cyclohexen-1-yl)-2-methylthiophene. One area of research is the development of new synthetic methods for producing this compound. Another area of research is the investigation of its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases.
In conclusion, 4-(Cyclohexen-1-yl)-2-methylthiophene is a versatile and important compound in scientific research. Its potential applications in various fields, including organic synthesis and medicinal chemistry, make it an important compound for researchers to study. However, it is important to handle this compound with care due to its potential toxicity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(Cyclohexen-1-yl)-2-methylthiophene is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Friedel-Crafts reaction. In this reaction, cyclohexene is reacted with 2-methylthiophene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-(Cyclohexen-1-yl)-2-methylthiophene. Other methods for synthesizing this compound include the Pd-catalyzed coupling reaction and the Suzuki-Miyaura coupling reaction.
Propiedades
IUPAC Name |
4-(cyclohexen-1-yl)-2-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h5,7-8H,2-4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZKNVRENVHKQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexen-1-yl)-2-methylthiophene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

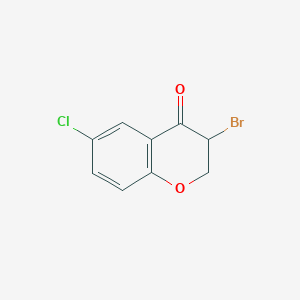
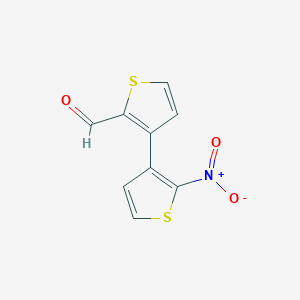

![3,5-Dimethylthieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B428680.png)



![3a,6a-Dihydrofuro[3,4-b]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428690.png)
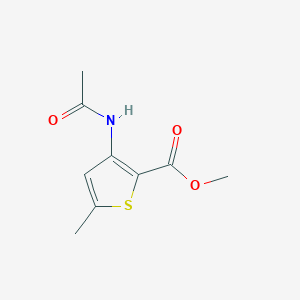
![3a,6a-Dihydrothieno[2,3-c]furan-4,4,6,6-tetracarbonitrile](/img/structure/B428692.png)
![3,13-Dibromo-8-oxa-4,12-dithiatricyclo[8.3.0.02,6]trideca-1(13),2,5,10-tetraen-7-one](/img/structure/B428693.png)
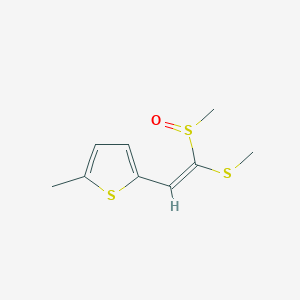
![3-[2-(2-Bromo-3-thienyl)vinyl]-2,5-dichlorothiophene](/img/structure/B428697.png)
